molecular formula C20H21N3O3 B2604841 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide CAS No. 896373-28-7

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B2604841
CAS No.: 896373-28-7
M. Wt: 351.406
InChI Key: CDZCEXTZMCGZOZ-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide is a complex organic compound that features both amide and quinazoline pharmacophores. These structures are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Scientific Research Applications

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. This process is mediated by I2/TBHP (Iodine/Tert-Butyl Hydroperoxide) under oxidative conditions . The reaction conditions are carefully controlled to ensure the formation of the desired product, which involves molecular hybridization of the amide and quinazoline units.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different pharmacologically active compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include Iodine (I2), Tert-Butyl Hydroperoxide (TBHP), and various nucleophiles and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives and modified amide compounds, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide involves its interaction with DNA. The compound acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)-N-phenyl benzamides
  • 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoic acid

Uniqueness

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide is unique due to its specific combination of amide and quinazoline pharmacophores. This combination results in a compound with enhanced biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-8-10-15(11-9-14)13-21-18(24)7-4-12-23-19(25)16-5-2-3-6-17(16)22-20(23)26/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZCEXTZMCGZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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